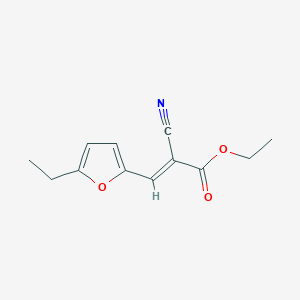
2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI) is an organic compound that belongs to the class of cyanoacrylates. These compounds are known for their adhesive properties and are widely used in various industrial and medical applications. The unique structure of this compound, featuring a cyano group and a furan ring, contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI) typically involves the reaction of ethyl cyanoacetate with 5-ethylfurfural in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the final product. The reaction conditions usually include:
- Temperature: 60-80°C
- Solvent: Ethanol or methanol
- Reaction time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI) can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Carboxylic acids
Applications De Recherche Scientifique
2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI) has various applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Investigated for its potential as a bioadhesive in tissue engineering.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of adhesives and sealants.
Mécanisme D'action
The mechanism of action of 2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI) involves its ability to form strong covalent bonds with various substrates. The cyano group and the ester functionality play crucial roles in its reactivity. The compound can interact with nucleophiles, leading to the formation of stable adducts. In biological systems, it may interact with proteins and other biomolecules, facilitating adhesion and bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-cyanoacrylate
- Ethyl 2-cyanoacrylate
- Butyl 2-cyanoacrylate
Comparison
Compared to other cyanoacrylates, 2-Propenoicacid,2-cyano-3-(5-ethyl-2-furanyl)-,ethylester(9CI) has a unique furan ring, which imparts distinct chemical properties. This structural feature may enhance its adhesive strength and biocompatibility, making it suitable for specialized applications in medicine and industry.
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
ethyl (E)-2-cyano-3-(5-ethylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C12H13NO3/c1-3-10-5-6-11(16-10)7-9(8-13)12(14)15-4-2/h5-7H,3-4H2,1-2H3/b9-7+ |
Clé InChI |
FTPXQMZVVXQLNQ-VQHVLOKHSA-N |
SMILES isomérique |
CCC1=CC=C(O1)/C=C(\C#N)/C(=O)OCC |
SMILES canonique |
CCC1=CC=C(O1)C=C(C#N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


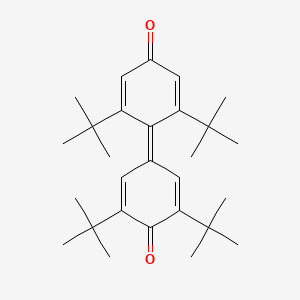
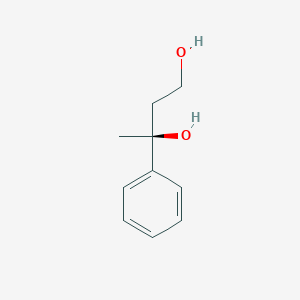

![1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13801132.png)


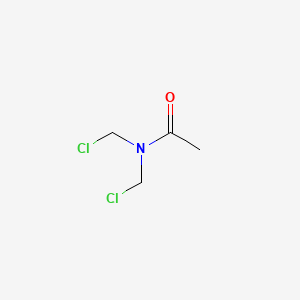
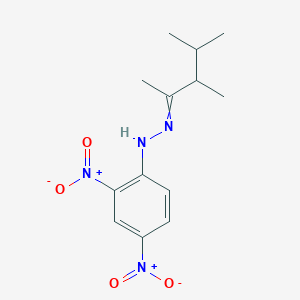
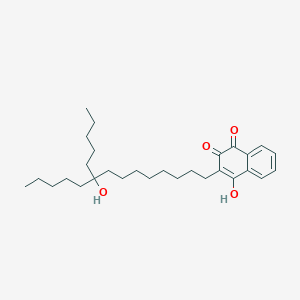

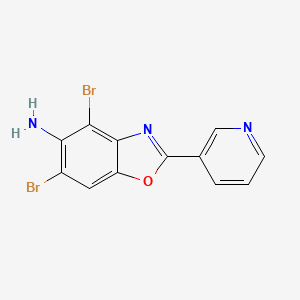
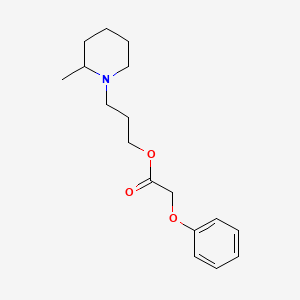

![(S)-3-[2-(3-Bromo-phenyl)-2-oxo-ethylsulfanyl]-2-tert-butoxycarbonylamino-propionic acid methyl ester](/img/structure/B13801198.png)
